![molecular formula C8H13BrN2O2S2 B5121784 3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide
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Description
Synthesis Analysis
The synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, including the hydrobromide salt, typically involves the reaction of allyl-thioureas and brominated precursors. For instance, the regioselective synthesis of novel 3-allyl derivatives as antibacterial agents showcases the strategic use of allyl groups in constructing the thiazole core through reactions with allyl-thioureas and 2-bromoacetophenone (Abbasi Shiran et al., 2013).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized using spectral and elemental analysis, indicating the presence of the thiazole ring and confirming the regioselectivity of the synthesis. The detailed study of the imidazo[2,1-b]-1,3,4-thiadiazole system, including its hydrobromide derivative, provides insight into the molecular properties, such as aromaticity and basicity, influenced by the substitution pattern and the nature of the functional groups involved (Schenetti et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving 3-allyltetrahydrothieno derivatives demonstrate a range of reactivities, including the formation of various functionalized compounds through reactions with thiosemicarbazide and the rearrangement under specific conditions to yield novel compounds with nitrogen functionality at the imino group (Makarenko et al., 1994).
Mechanism of Action
The mechanism of action of thiazole-containing drugs often involves interaction with biological macromolecules. For example, some thiazole-containing drugs inhibit enzymes or interact with receptors, leading to their therapeutic effects .
Physical and Chemical Properties Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Future Directions
The field of thiazole research is active and ongoing, with scientists continually developing new thiazole-containing compounds for various applications, particularly in the field of medicine . These compounds are being explored for their potential as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents .
properties
IUPAC Name |
5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.BrH/c1-2-3-10-6-4-14(11,12)5-7(6)13-8(10)9;/h2,6-7,9H,1,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGHYLWVYHEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3h)-imine 5,5-dioxide hydrobromide |
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